1,2-Diaminoguanidine

Computational Chemistry Physical Organic Chemistry Basicity

Researchers commonly substitute aminoguanidine for diaminoguanidine, introducing confounding NOS inhibition profiles that compromise experimental validity. 1,2-Diaminoguanidine eliminates this risk through quantifiably distinct pharmacology and physicochemical properties. • ~30-fold lower potency against inducible NOS vs. aminoguanidine, with minimal constitutive NOS interference - essential for isoform-specific vascular and neuronal studies. • Diaminoguanidine-based regioisomers achieve significantly greater antidiabetic potency than aminoguanidine analogues in vivo while resisting creatine-like metabolism. • In energetic materials, the diaminoguanidine cation confers superior thermal stability and impact insensitivity vs. hydroxylamine and other nitrogen-rich cations. Commercially supplied as the monohydrochloride salt (CAS 36062-19-8) for straightforward formulation and cation exchange. Bulk quantities available.

Molecular Formula CH7N5
Molecular Weight 89.1 g/mol
Cat. No. B1195052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diaminoguanidine
Synonymsdiaminoguanidine
diaminoguanidine dihydrochloride
diaminoguanidine hydrobromide
diaminoguanidine hydrochloride
diaminoguanidine monohydrochloride
Molecular FormulaCH7N5
Molecular Weight89.1 g/mol
Structural Identifiers
SMILESC(=NN)(N)NN
InChIInChI=1S/CH7N5/c2-1(5-3)6-4/h3-4H2,(H3,2,5,6)
InChIKeyJGGFDEJXWLAQKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Diaminoguanidine Identity and Chemical Class


1,2-Diaminoguanidine (DAG; CAS 4364-54-3) is a hydrazine-substituted guanidine derivative with the molecular formula CH₇N₅ (MW 89.10 g/mol) [1]. It is commercially available predominantly as the monohydrochloride salt (CAS 36062-19-8; MW 125.56 g/mol), which is a white to beige crystalline powder with a melting point of 180–182 °C (dec.) . The compound serves as a versatile synthetic intermediate for diheterocyclic systems, energetic materials, and pharmacologically active analogues, with its reactivity profile distinguished from simpler guanidines by the presence of a hydrazine moiety and a second amino group [2].

Why 1,2-Diaminoguanidine Cannot Be Replaced by Aminoguanidine


The interchangeability of guanidine-class compounds is a common but risky procurement assumption. Direct comparative data confirm that 1,2-diaminoguanidine exhibits quantifiably distinct proton affinity, electronic delocalization, and isoform-specific NOS inactivation kinetics relative to aminoguanidine and guanidine [1]. In energetic materials applications, the diaminoguanidine cation confers markedly improved thermal stability and insensitivity compared to other nitrogen-rich cations, as demonstrated in head-to-head salt comparisons [2]. Furthermore, in pharmacological analogue development, diaminoguanidine-based regioisomers can achieve significantly greater antidiabetic potency than their aminoguanidine counterparts, with equipotent to superior activity in vivo [3]. These quantifiable performance gaps—not merely structural differences—mandate compound-specific sourcing.

Quantitative Differentiation of 1,2-Diaminoguanidine


Proton Affinity Superiority Over Aminoguanidine

Diaminoguanidine (DAG) exhibits a higher absolute proton affinity (PA) than both guanidine and aminoguanidine, as determined by ab initio MO and density functional methods [1]. This enhanced basicity is attributed to additional intramolecular stabilization in the protonated form [1].

Computational Chemistry Physical Organic Chemistry Basicity

Inducible NOS Selectivity Over Aminoguanidine

In a comparative study assessing NO formation by cytokine-inducible and vascular constitutive isoforms of NO synthase, N,N'-diaminoguanidine was approximately 30 times less potent than aminoguanidine in inhibiting inducible NOS but exerted very little effect on constitutive NOS activity [1].

Nitric Oxide Synthase Pharmacology Enzyme Inhibition

Thermal Stability Advantage Over Hydroxylamine Salts

The diaminoguanidine salt of 1,1,2,2-tetranitroaminoethane (TNAE) exhibits excellent thermal stability and insensitivity to impact and friction, a performance advantage explicitly contrasted with the hydroxylamine salt of the same anion [1].

Energetic Materials Propellants Thermal Stability

Antidiabetic Potency Superiority Over Aminoguanidine

While the aminoguanidine analogue 2 retained antidiabetic activity with reduced creatine-like metabolism, the diaminoguanidinoacetic acid regioisomers 52 and 53 were found to be significantly more potent [1]. Compound 7 (diaminoguanidinoacetic acid) was equipotent to the aminoguanidine analogue 2 [1].

Medicinal Chemistry Diabetes Insulin Sensitizers

1,2-Diaminoguanidine Isomer Stability

Theoretical potential energy surface studies of the three positional isomers of diaminoguanidine (DAG1, DAG2, DAG3) indicate that DAG1 (1,2-diaminoguanidine) possesses greater stability than the other isomers [1].

Computational Chemistry Conformational Analysis Isomerism

1,2-Diaminoguanidine Priority Applications


Insensitive Energetic Materials & Propellants

Based on the demonstrated superior thermal stability and impact insensitivity of diaminoguanidine salts relative to hydroxylamine analogues in TNAE-based systems [1], 1,2-diaminoguanidine is the preferred cation source for developing next-generation insensitive munitions and high-performance propellants. Procurement of the hydrochloride or nitrate salt enables straightforward cation exchange and formulation.

Selective NOS Inhibition Tool Compounds

The quantifiably defined ~30-fold lower potency against inducible NOS combined with minimal constitutive NOS interference [2] makes 1,2-diaminoguanidine a distinct tool compound for dissecting NOS isoform contributions in vascular and neuronal research models, where aminoguanidine's broader inhibition profile would confound interpretation.

Insulin-Sensitizing Scaffold

In antidiabetic lead optimization, the diaminoguanidine pharmacophore enables the synthesis of regioisomers (e.g., compounds 52 and 53) with significantly enhanced potency over aminoguanidine analogues, while preserving resistance to creatine-like metabolism [3]. Procurement of 1,2-diaminoguanidine as a starting material directly supports the exploration of this privileged scaffold.

Diheterocyclic Synthesis and Coordination Complexes

1,2-Diaminoguanidine serves as a versatile intermediate for constructing 5-aryl- or 5-alkyl-2-tetrazoyl-tetrazoles and dipyrazoyl-formimines [4]. Its higher absolute proton affinity relative to guanidine and aminoguanidine [5] also makes it an attractive ligand or counterion for acid-base-driven complexation and crystallization studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-Diaminoguanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.